molecular formula C17H27N5O2 B2423392 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 1797722-47-4

3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one

Cat. No. B2423392
CAS RN: 1797722-47-4
M. Wt: 333.436
InChI Key: WENNVFMXJIKTDE-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is a chemical compound that is used in scientific research. It is also known as MP-10 and has been found to have potential therapeutic applications.

Scientific Research Applications

Antifungal Activity

The compound’s structure suggests potential antifungal properties. Researchers have synthesized related cinnoline derivatives and evaluated their antifungal activity. While the specific compound has not been directly studied, it belongs to a class of molecules with promising antifungal potential . Further investigations could explore its efficacy against specific fungal strains.

Antitumor Properties

Cinnoline derivatives, including those with similar structural features, have demonstrated antitumor activity. These compounds interfere with cancer cell growth and proliferation. Although direct studies on this specific compound are scarce, its structural resemblance to known antitumor agents warrants further investigation .

Anti-Inflammatory Effects

Certain cinnoline derivatives exhibit anti-inflammatory properties. These molecules modulate immune responses and may be relevant in treating inflammatory conditions. While data on this particular compound are limited, its cinnoline scaffold suggests potential anti-inflammatory effects .

Agrochemical Applications

Cinnoline-based compounds have been explored for their agrochemical properties. They may serve as pesticides or herbicides. Although the compound hasn’t been extensively studied in this context, its structural motifs align with agrochemical development .

Tyrosine Kinase Inhibition

While not directly investigated for this compound, cinnoline derivatives have been associated with tyrosine kinase inhibition. Tyrosine kinases play crucial roles in cell signaling and are relevant targets for cancer therapy. Further research could explore whether this compound exhibits similar kinase-inhibitory effects .

Other Pharmacological Activities

Cinnoline derivatives have diverse pharmacological profiles. Some exhibit anesthetizing, sedative, and antithrombocytic properties. Additionally, they have been explored for antituberculosis and antiviral activities. Although specific data on this compound are lacking, its cinnoline core suggests potential in these areas .

properties

IUPAC Name

3-methyl-1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-14(2)11-17(23)22-5-3-21(4-6-22)16-12-15(13-18-19-16)20-7-9-24-10-8-20/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENNVFMXJIKTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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